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molecular formula C11H8ClNO2 B8321999 3-Acetyl-6-chloro-1,2-dihydro-2-oxocyclohepta[b]pyrrole

3-Acetyl-6-chloro-1,2-dihydro-2-oxocyclohepta[b]pyrrole

Cat. No. B8321999
M. Wt: 221.64 g/mol
InChI Key: KZLNZAJOZPKUOU-UHFFFAOYSA-N
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Patent
US04337265

Procedure details

1-[(4-Chloro-7-oxo-1,3,5-cycloheptatrien-1-yl)amino]-1,3-butanedione (480 mg) was suspended in a solution of sodium ethoxide (prepared from 46 mg of sodium and 2 ml of anhydrous ethanol). The solution was heated at reflux for 3 hr. The reaction mixture was cooled and filtered. The filtrate was evaporated to dryness. The residue was dissolved in water. The solution was rendered acidic with 6 N aqueous HCl. The precipitate was collected and dried to give 3-acetyl-6-chloro-1,2-dihydro-2-oxocyclohepta[b]pyrrole, nmr (DMSO-d6) δ2.55 (s, 3H), 7.3-7.95 (m, 3H), 8.9 (d, 1H). The latter compound (5.8 g) was added to a stirred solution of sodium hydride (77 mg, 50% suspension in mineral oil) and DMF (10 ml), the solution having been stirred at 25° C. for 30 min prior to the addition. Thereafter, ethyl bromoacetate (400 mg) was added to the mixture. The mixture was heated at 100°-105° C. for 1.5 hr, cooled, diluted with water and extracted with chloroform. The residue was purified by chromatography on silica gel using methylene chloride-ethyl acetate (9:1) as the eluant. The pure fractions were pooled to give 3-acetyl-6-chloro-1,2-dihydro-2-oxocyclohepta[b]pyrrole-1-acetic acid ethyl ester, nmr (CDCl3) δ1.3 (t, 3H), 2.7 (s, 3H), 4.2 (q, 2H), 4.85 (s, 2H), 7.6 (m, 4H).
Name
1-[(4-Chloro-7-oxo-1,3,5-cycloheptatrien-1-yl)amino]-1,3-butanedione
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:6](=O)[C:5]([NH:10][C:11](=[O:16])[CH2:12][C:13](=[O:15])[CH3:14])=[CH:4][CH:3]=1.[O-]CC.[Na+]>>[C:13]([C:12]1[C:11](=[O:16])[NH:10][C:5]2=[CH:4][CH:3]=[C:2]([Cl:1])[CH:8]=[CH:7][C:6]=12)(=[O:15])[CH3:14] |f:1.2|

Inputs

Step One
Name
1-[(4-Chloro-7-oxo-1,3,5-cycloheptatrien-1-yl)amino]-1,3-butanedione
Quantity
480 mg
Type
reactant
Smiles
ClC1=CC=C(C(C=C1)=O)NC(CC(C)=O)=O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[O-]CC.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hr
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=C2C(NC1=O)=CC=C(C=C2)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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